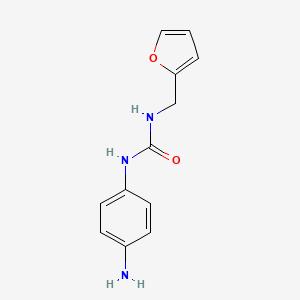

1-(4-Aminophenyl)-3-(furan-2-ylmethyl)urea

Overview

Description

1-(4-Aminophenyl)-3-(furan-2-ylmethyl)urea, also known as 4-amino-3-furfurylmethylurea (AFMU), is a synthetic compound that has been studied for its potential applications in scientific research. It is a colorless solid that is soluble in water and has a melting point of approximately 180°C. AFMU has been studied for its ability to act as a catalyst in a variety of organic reactions, as well as its potential to act as an inhibitor for certain enzymes. Additionally, AFMU has been studied for its potential to act as a molecular probe for studying the structure and function of proteins and other biological molecules.

Scientific Research Applications

Bioactivity and Antimicrobial Properties

Researchers have synthesized derivatives similar to 1-(4-Aminophenyl)-3-(furan-2-ylmethyl)urea, exploring their bioactivity against various pathogens. For instance, a compound synthesized by coupling furfural with urea showed broad-spectrum activity against pathogens like Escherichia coli, Salmonella typhi, and Staphylococcus aureus, suggesting potential for medicinal purposes and novel drug development (Donlawson et al., 2020).

Molecular Interactions

Studies on urea derivatives have provided insights into molecular interactions. For example, the interaction of urea derivatives with various anions in solutions has been investigated, revealing insights into hydrogen bonding dynamics and the potential for developing new sensing materials (Boiocchi et al., 2004).

Material Science Applications

In the field of material science, urea derivatives have been used to design self-healing poly(urea–urethane) elastomers. These materials exhibit quantitative healing efficiency at room temperature without external intervention, opening avenues for creating durable and sustainable materials (Rekondo et al., 2014).

Anticancer Activity

Some derivatives have been explored for their anticancer activities. For instance, urea derivatives showing potent activity against chronic myeloid leukemia (CML) cell lines indicate the potential for urea-based compounds in cancer treatment strategies (Li et al., 2019).

Corrosion Inhibition

Urea derivatives have also been evaluated as corrosion inhibitors for metals, demonstrating the chemical versatility of these compounds in industrial applications. Studies have shown that certain urea derivatives can effectively inhibit corrosion of mild steel in acidic environments, highlighting their potential as protective agents (Mistry et al., 2011).

properties

IUPAC Name |

1-(4-aminophenyl)-3-(furan-2-ylmethyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c13-9-3-5-10(6-4-9)15-12(16)14-8-11-2-1-7-17-11/h1-7H,8,13H2,(H2,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEOOUADZDVQBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

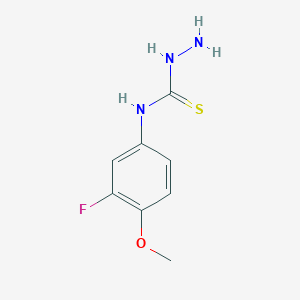

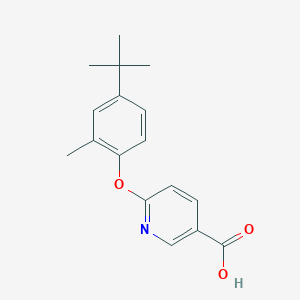

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

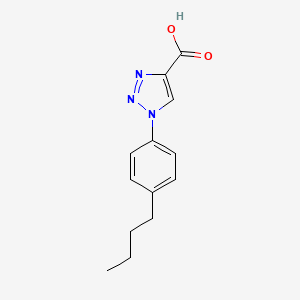

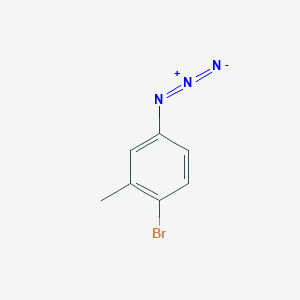

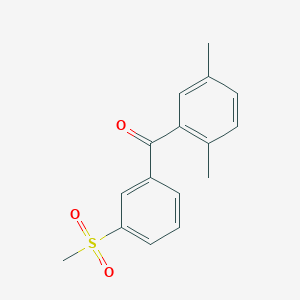

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[(4-cyanophenyl)sulfanyl]propanoate](/img/structure/B1517791.png)

![2-[(2-Amino-4-bromophenyl)(methyl)amino]ethanol](/img/structure/B1517792.png)

![2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-oxo-4,5-dihydro-1H-pyrazol-3-yl}acetic acid](/img/structure/B1517794.png)

![2-{[4-(Piperidin-1-yl)phenyl]sulfamoyl}acetic acid](/img/structure/B1517798.png)